3,5-dichloro-L-tyrosine

説明

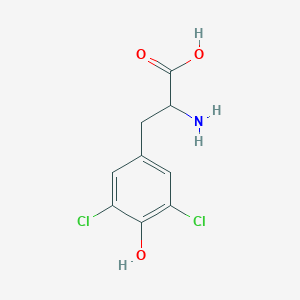

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHURJQUHZHALJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331461 | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15106-62-4 | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLORO-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N303G0Z9AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 3,5 Dichloro L Tyrosine

Synthetic Pathways for 3,5-Dichloro-L-tyrosine Production

The creation of this compound primarily involves the direct chlorination of L-tyrosine. This process requires careful control to ensure the desired dichlorination at positions 3 and 5 of the phenyl group.

Chlorination of L-Tyrosine Precursors

The direct chlorination of L-tyrosine is a common method for producing this compound. This electrophilic substitution reaction targets the positions on the aromatic ring that are activated by the hydroxyl group. One established method involves the reaction of L-tyrosine with sodium hypochlorite (B82951). oup.com The molar ratio of the reactants is a critical factor; a 2:1 molar ratio of sodium hypochlorite to L-tyrosine is utilized for the synthesis of 3,5-dichlorotyrosine. oup.com

Another approach to halogenation involves using N-chlorosuccinimide (NCS) in methanol (B129727), which has been used in the synthesis of various halogenated L-tyrosine derivatives. researchgate.net

The presence of metal ions can influence the chlorination of L-tyrosine. Studies have shown that L-tyrosine can form complexes with metal ions through its carboxyl, carbonyl, and amino groups, which in turn affects the chlorination process. tandfonline.comresearchgate.net For instance, the complexation of L-tyrosine with certain metal ions can alter the reaction kinetics and the formation of byproducts. tandfonline.comresearchgate.net

Stereochemical Considerations in this compound Synthesis

Maintaining the L-configuration of the chiral center is a crucial aspect of synthesizing this compound. The stereochemical integrity of the amino acid must be preserved throughout the synthetic process. Research has confirmed that under specific oxidative transformation conditions, the stereochemistry of L-tyrosine derivatives can be retained. researchgate.net For example, chiral High-Performance Liquid Chromatography (HPLC) analysis has been used to confirm that the stereochemical integrity of a DOPA product, derived from N-Boc-(L)Tyr-OMe, was not affected during oxidative transformation. researchgate.net

The synthesis of related chiral compounds, such as certain α-amino acids, often employs chiral auxiliaries to control the stereochemistry. nih.gov While not explicitly detailed for this compound in the provided context, such principles are fundamental in asymmetric synthesis to ensure the production of the desired stereoisomer. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, reaction time, and the nature and concentration of the chlorinating agent and any catalysts.

For instance, in the synthesis of related halogenated tyrosine derivatives, such as 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine, the stoichiometry of the reactants is critical. Using 1.2 equivalents of dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid and acetic acid yields the monobrominated product, while 2.2 equivalents lead to the dibrominated form. nih.gov

The purification of the final product is also a critical step. High-performance liquid chromatography (HPLC) is a common technique used to assess the purity of synthesized chlorinated tyrosine analytes, with reported purity levels of 95% for synthesized standards of 3,5-dichlorotyrosine. oup.com

Below is a table summarizing key aspects of synthetic methodologies.

| Methodology | Key Reagents | Primary Focus | Reference |

| Direct Chlorination | Sodium Hypochlorite, L-Tyrosine | Production of 3,5-dichlorotyrosine | oup.com |

| Halogenation | N-Chlorosuccinimide (NCS), Methanol | Synthesis of halogenated derivatives | researchgate.net |

| Stereochemical Control | Chiral HPLC analysis | Confirmation of stereochemical integrity | researchgate.net |

| Optimization for Bromination | Dimethyl Sulfoxide (DMSO), HBr/AcOH | Yield of mono- vs. di-brominated products | nih.gov |

Derivatization Strategies of this compound

The functional groups of this compound, namely the amino and carboxyl groups, provide sites for further chemical modifications to create a variety of derivatives. nih.govresearchgate.net

Modifications of the Amino Group

The amino group of this compound can be modified through various reactions. One common strategy is the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) group. researchgate.net This is often a necessary step before further modifications to other parts of the molecule. The Boc group can be introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA). researchgate.net

Further modifications can include methylation. For example, a series of L-tyrosine derivatives have been synthesized with varying degrees of methylation on the amine group using methyl iodide and potassium carbonate. researchgate.net The amino group can also be involved in the formation of amide bonds.

Fluorescent derivatization reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are also used to react with the amino group for analytical purposes. researchgate.net

Modifications of the Carboxyl Group

The carboxyl group of this compound is another key site for derivatization. Esterification is a common modification. For example, the methyl ester can be synthesized by reacting the amino acid with thionyl chloride (SOCl₂) in methanol. researchgate.net This reaction converts the carboxylic acid into a more reactive acid chloride, which then reacts with methanol to form the ester. researchgate.net

In one synthetic route, N-t-butoxycarbonyl-3,5-dichloro-L-tyrosine ethyl ester was used as a starting material for further synthesis. google.com The carboxyl group can also be reduced to an aldehyde. researchgate.net

The following table outlines derivatization strategies for this compound.

| Functional Group | Modification | Reagents | Reference |

| Amino Group | Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | researchgate.net |

| Amino Group | Methylation | Methyl iodide, Potassium carbonate | researchgate.net |

| Carboxyl Group | Esterification (Methyl Ester) | Thionyl chloride (SOCl₂), Methanol | researchgate.net |

| Carboxyl Group | Esterification (Ethyl Ester) | Not specified | google.com |

Alterations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key functional group that can be targeted for chemical modification to create a variety of derivatives. The reactivity of this group is influenced by the electron-withdrawing nature of the two chlorine atoms on the aromatic ring. Generally, modifications such as alkylation or acylation at the phenolic oxygen can be achieved under basic conditions. nih.gov

One specific example of such a modification is the synthesis of N-t-butoxycarbonyl-3,5-dichloro-O-[(3-dimethylcarbamoylflavon-8-yl)methyl]-L-tyrosine ethyl ester. This compound was synthesized from its precursor, N-t-butoxycarbonyl-3,5-dichloro-L-tyrosine ethyl ester, demonstrating the feasibility of attaching complex moieties through an ether linkage at the phenolic hydroxyl position. google.com This type of O-alkylation is a common strategy to create derivatives with altered biological activities or to serve as building blocks in the synthesis of more complex molecules like peptides and pharmaceutical compounds. google.comlookchem.com

Metal-mediated coupling reactions also present a viable strategy for modifying the phenolic site of tyrosine residues, although specific applications to the 3,5-dichloro- derivative are less commonly detailed. nih.gov These synthetic transformations highlight the versatility of the phenolic hydroxyl group in derivatization schemes.

Formation of Conjugates and Adducts Involving this compound

This compound is frequently identified as a protein adduct, formed when tyrosine residues within proteins are modified by reactive chlorine species. researchgate.netnih.gov This process is of significant interest in toxicology and clinical chemistry as a biomarker for exposure to chlorine gas and for certain inflammatory diseases. researchgate.netnih.govtno.nl

The formation of this compound adducts occurs via an electrophilic aromatic substitution reaction. nih.govresearchgate.net During chlorine gas exposure, for instance, chlorine reacts with water in tissues to form hypochlorite and hydrochloric acid. nih.gov Hypochlorite can then react with the electron-rich aromatic ring of tyrosine, which is activated by the hydroxyl group, leading to chlorination at the ortho positions (3 and 5 positions) to yield 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine. nih.govresearchgate.net

The presence of these chlorinated tyrosine adducts can be detected in various biological samples, including blood, plasma, serum, and tissues. researchgate.netcdc.gov Their persistence in the body for days following exposure makes them valuable biomarkers for forensic verification of chlorine poisoning. researchgate.netnih.gov However, a notable challenge is that elevated levels of chlorinated tyrosines can also be found in individuals with chronic inflammatory diseases, where myeloperoxidase-catalyzed production of hypochlorous acid leads to endogenous formation of these adducts. tno.nlresearchgate.net This necessitates research into more specific biomarkers, such as identifying unique chlorinated peptides, to differentiate between exogenous exposure and endogenous production. tno.nl

Numerous studies have focused on the detection and quantification of these adducts using sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.nettno.nlcdc.gov

Table 1: Research Findings on this compound (Cl2-Tyr) Adducts

| Biological Matrix | Context of Formation | Key Findings | Analytical Method | Reference |

|---|---|---|---|---|

| Whole Blood, Serum, Plasma | Chlorine Gas Exposure / Inflammatory Disease | Developed a method to simultaneously measure 3-chlorotyrosine and 3,5-dichlorotyrosine. Detected baseline levels in healthy individuals and higher levels in those with inflammatory disease or after chlorine exposure. | Isotope Dilution HPLC-MS/MS | researchgate.netcdc.gov |

| Human Blood Plasma | In Vitro Chlorine Exposure | Identified 50 site-specific chlorinated peptides as potentially more unambiguous biomarkers than free adducts to distinguish exogenous exposure from endogenous formation. | LC-MS/MS, LC-HRMS/MS | tno.nl |

| Nasal Tissue (Rats) | Chlorine Gas Exposure | Demonstrated a dose-dependent increase in the conversion of tyrosine to 3-chlorotyrosine and 3,5-dichlorotyrosine in respiratory epithelium tissue. | Selective Ion Monitoring Gas Chromatography | researchgate.net |

| Blood, Lungs, Hair, etc. | General Biomarker Review | 3-chlorotyrosine and 3,5-dichlorotyrosine are noted as persistent protein adducts found in various biological samples after chlorine exposure. | General (Review) | researchgate.netresearchgate.net |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chlorotyrosine |

| N-t-butoxycarbonyl-3,5-dichloro-L-tyrosine ethyl ester |

| N-t-butoxycarbonyl-3,5-dichloro-O-[(3-dimethylcarbamoylflavon-8-yl)methyl]-L-tyrosine ethyl ester |

| Hypochlorite / Hypochlorous acid |

| Hydrochloric acid |

| Tyrosine |

| 2-amino-2-hydroxymethyl-propane-1,3-diol (Tris) |

Biochemical Roles and Metabolic Pathways of 3,5 Dichloro L Tyrosine

Formation of 3,5-Dichloro-L-tyrosine in Biological Systems

The formation of this compound in the body is intricately linked to inflammatory processes and the enzymatic activity of myeloperoxidase. researchgate.netwiley.comnih.gov It can also arise from external exposures to certain chemicals. nih.govnih.gov

Myeloperoxidase-Catalyzed Chlorination of Tyrosine

Myeloperoxidase (MPO) is a heme enzyme primarily found in neutrophils, a type of white blood cell. researchgate.netresearchgate.net It is the only human enzyme capable of producing hypochlorous acid (HOCl) under physiological conditions. researchgate.netnih.gov The MPO-hydrogen peroxide-chloride system generates HOCl, a powerful oxidizing and chlorinating agent. researchgate.netwiley.comnih.gov This system is a key component of the innate immune response, contributing to the destruction of pathogens. wiley.com

The reaction of HOCl with the tyrosine residues of proteins can lead to the formation of both 3-chlorotyrosine and 3,5-dichlorotyrosine. wiley.comnih.gov The formation of 3,5-dichlorotyrosine is dependent on the concentration ratio of the reactants and the pH. nih.govbibliotekanauki.pl Specifically, at a higher molar ratio of hypochlorite (B82951) to N-acetyltyrosine (a model for protein-bound tyrosine), both 3-chlorotyrosine and 3,5-dichlorotyrosine are formed. nih.govbibliotekanauki.pl The yield of this chlorination reaction is also pH-dependent, with high yields observed in acidic conditions. nih.govbibliotekanauki.pl

It has been proposed that the chlorination of tyrosyl residues in peptides by MPO may proceed through an intermediate chloramine (B81541). Hypochlorous acid initially reacts with an amine group on the peptide to form a chloramine, which then undergoes an intramolecular reaction to chlorinate a nearby tyrosine residue. researchgate.net

Endogenous Formation in Inflammatory Processes

During inflammation, activated neutrophils release MPO and produce hydrogen peroxide, leading to the generation of hypochlorous acid. researchgate.netwiley.comnih.gov While HOCl is crucial for killing invading microbes, its leakage from phagocytic vacuoles can cause damage to surrounding tissues. wiley.com This process results in the chlorination of various biomolecules, including proteins. researchgate.net

The presence of 3-chlorotyrosine and, to a lesser extent, 3,5-dichlorotyrosine is considered a specific biomarker for MPO-catalyzed oxidation and the associated inflammatory response. nih.govhmdb.caoup.com Elevated levels of chlorinated tyrosines have been detected in conditions associated with chronic inflammation, such as atherosclerosis and renal failure. nih.govoup.comacs.org In atherosclerotic lesions, the concentration of 3-chlorotyrosine in low-density lipoprotein (LDL) is significantly higher than in circulating LDL, indicating that MPO-mediated oxidation is a key event in the pathogenesis of this disease. nih.gov

While 3-chlorotyrosine is the more abundant product, 3,5-dichlorotyrosine may serve as a more specific biomarker for distinguishing acute chlorine exposure from chronic inflammatory conditions. oup.com

Exogenous Exposure Routes Leading to this compound Formation

Exposure to reactive chlorine species from external sources can also lead to the formation of this compound. nih.govnih.gov Inhalation of chlorine gas, a significant public health concern, results in the formation of hypochlorous acid in the respiratory tract, which can then react with tyrosine residues in proteins to form both 3-chlorotyrosine and 3,5-dichlorotyrosine. nih.govnih.gov These chlorinated tyrosines have been identified as persistent biomarkers that can confirm exposure to chlorine gas days after the event. nih.gov

The widespread industrial use of halogenated aromatic compounds also raises concerns about acquired halogenation of proteins. nih.gov

Integration and Interaction within Protein Structures

The incorporation of this compound into peptides and proteins, whether through post-translational modification or intentional laboratory synthesis, can have significant consequences for protein structure and function. cymitquimica.comnih.gov

Incorporation into Peptides and Proteins

This compound can be incorporated into peptides and proteins, where it can participate in peptide bond formation. cymitquimica.com This can occur through the post-translational modification of tyrosine residues already within a protein structure, as seen in inflammatory processes. nih.gov Alternatively, it can be used as a building block in the chemical synthesis of novel peptides and proteins for research purposes. lookchem.com

The introduction of chlorine atoms alters the physicochemical properties of the tyrosine residue, including its molecular volume, the acidity of its side-chain, and its hydrophobicity. nih.gov These changes can, in turn, affect how the modified protein interacts with other molecules. cymitquimica.com

Impact on Protein Folding and Stability

The presence of this compound can perturb the delicate balance of forces that govern protein folding and stability. nih.govrsc.org The increased size and hydrophobicity of the dichlorinated tyrosine residue can disrupt the normal packing of amino acids in the protein core, potentially leading to misfolding. nih.gov

Site-Specific Chlorination and its Implications

The formation of this compound in biological systems is a multi-step process initiated under conditions of inflammation and oxidative stress. The primary enzyme responsible for this transformation is myeloperoxidase (MPO), a heme enzyme abundant in neutrophils. researchgate.net During the inflammatory response, activated neutrophils produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, from hydrogen peroxide and chloride ions. researchgate.netresearchgate.net

HOCl can react with tyrosine residues in proteins. The initial reaction product is 3-chloro-L-tyrosine. nih.govacs.orgoup.com Further reaction with HOCl can lead to the formation of this compound. researchgate.netnih.govresearchgate.net Research indicates that this chlorination is not random and can be directed by the local protein environment. The presence of specific amino acid residues, particularly lysine (B10760008) and histidine, in close proximity to a tyrosine residue can facilitate chlorination. nih.gov This is thought to occur through the initial formation of a chloramine on the primary amino group of the lysine residue, which then undergoes an intramolecular reaction to chlorinate the adjacent tyrosine ring. nih.gov

The presence of this compound, along with 3-chlorotyrosine, is considered a stable and specific biomarker for MPO-catalyzed chlorination. nih.govaston.ac.uknih.gov Its detection in tissues and biological fluids is an indicator of oxidative damage mediated by neutrophils in a variety of inflammatory diseases. oup.comnih.gov

Interactive Table: Research Findings on Site-Specific Chlorination of Tyrosine

| Research Focus | Key Findings | Implications | References |

|---|---|---|---|

| Enzymatic Basis | Myeloperoxidase (MPO) is the only human enzyme that produces hypochlorous acid (HOCl) under physiological conditions, which is the key agent in tyrosine chlorination. | 3-chlorotyrosine and this compound are specific markers for MPO activity and neutrophil-mediated inflammation. | researchgate.net |

| Reaction Mechanism | HOCl reacts with tyrosine to form 3-chlorotyrosine, which can be further chlorinated to this compound. | The formation of dichlorinated products indicates significant exposure to chlorinating agents. | nih.govacs.orgresearchgate.net |

| Role of Lysine | Tyrosine residues located near lysine residues (e.g., in YXXK motifs) are preferentially chlorinated. This is proposed to involve an initial N-chloramine formation on the lysine. | Provides a mechanism for the site-specific targeting of protein damage during inflammation. | nih.gov |

| Histone Chlorination | Tyrosine residues in core histone proteins are susceptible to chlorination by HOCl, forming both 3-chlorotyrosine and this compound. | Suggests a mechanism by which inflammatory processes could damage chromatin and potentially alter gene expression. | nih.gov |

Metabolic Fate and Biotransformation of this compound

The introduction of two chlorine atoms onto the aromatic ring of L-tyrosine significantly alters its biochemical behavior and metabolic fate. cymitquimica.com Unlike its parent amino acid, this compound is not readily utilized in standard metabolic pathways.

Pathways of Degradation and Excretion

This compound is a chemically stable molecule and is considered a persistent biomarker of chlorine exposure and inflammation-induced oxidative stress. acs.orgaston.ac.uknih.gov While direct metabolic studies on this compound are limited, research on its precursor, 3-chlorotyrosine, provides significant insights.

Studies in rats have shown that the major metabolic pathway for 3-chlorotyrosine is not degradation via the typical tyrosine catabolic route, but rather dechlorination. researchgate.netnih.gov A significant portion (approximately 40%) of infused 3-chlorotyrosine is dechlorinated and excreted in the urine as metabolites of native tyrosine, such as 4-hydroxyphenylacetic acid. researchgate.netnih.gov A much smaller fraction is excreted as the chlorinated metabolite 3-chloro-4-hydroxyphenylacetic acid, indicating that deamination and decarboxylation can occur even with a chlorinated ring. researchgate.netnih.gov This suggests that dehalogenation is a primary route for eliminating this modified amino acid. researchgate.netnih.gov While this compound is more stable, it is plausible that it could be slowly metabolized through similar dehalogenation and side-chain modification pathways, or be excreted unchanged.

Comparison with L-Tyrosine Metabolic Pathways

The metabolic pathways of this compound diverge significantly from those of L-tyrosine. L-tyrosine is a versatile amino acid that serves as a building block for protein synthesis and a precursor for vital biomolecules. Its primary degradation pathway occurs in the liver, where it is converted to fumarate (B1241708) and acetoacetate (B1235776), which can then enter central energy metabolism. nih.govwikipedia.orgdrugbank.com

In contrast, the bulky chlorine atoms on the aromatic ring of this compound are thought to hinder its interaction with the enzymes of the standard L-tyrosine metabolic pathways. cymitquimica.com For instance, a related compound, 3,5-dinitro-L-tyrosine, shows no activity as a substrate for tyrosine aminotransferase, the first enzyme in the tyrosine degradation pathway. medchemexpress.com This strongly suggests that this compound is not a substrate for this enzyme and cannot be catabolized for energy. Its primary fate appears to be either persistence, slow dehalogenation, or excretion. researchgate.netnih.gov

Interactive Table: Comparison of L-Tyrosine and this compound Metabolism

| Metabolic Aspect | L-Tyrosine | This compound | References |

|---|---|---|---|

| Primary Degradation | Catabolized to fumarate and acetoacetate via tyrosine aminotransferase and subsequent enzymes. | Not readily degraded via the main tyrosine pathway. Primary metabolic process for the related 3-chlorotyrosine is dechlorination. | researchgate.netnih.govnih.govmedchemexpress.com |

| Precursor Role | Precursor for neurotransmitters (dopamine, norepinephrine), hormones (thyroxine), and melanin (B1238610). | Not known to be a precursor for these molecules. Its formation is a post-translational modification or a result of free amino acid damage. | nih.govcreative-proteomics.com |

| Incorporation into Protein | Incorporated into proteins during synthesis via tRNA. | Formed by post-translational modification of protein-bound tyrosine residues. Not incorporated during synthesis. | nih.govwikipedia.org |

| Primary Excretion Products | Metabolites include 4-hydroxyphenylacetic acid. | The precursor 3-chlorotyrosine is excreted as 4-hydroxyphenylacetic acid (after dechlorination) and 3-chloro-4-hydroxyphenylacetic acid. | researchgate.netnih.gov |

Role of Specific Enzymes in this compound Metabolism

The enzymatic interactions of this compound are distinct from those of L-tyrosine.

Enzymes of Formation : As established, myeloperoxidase (MPO) is the key enzyme responsible for the synthesis of chlorinated tyrosines, including this compound, through the production of hypochlorous acid. nih.govresearchgate.net

Enzymes of Degradation : The enzymes that actively metabolize this compound are less well-defined.

Tyrosine Aminotransferase : As noted, this initial enzyme of L-tyrosine catabolism is likely inactive towards this compound due to steric hindrance from the chlorine atoms at the 3 and 5 positions. medchemexpress.com

Dehalogenases : The primary metabolic process for the related 3-chlorotyrosine is dechlorination. researchgate.netnih.gov This points to the involvement of dehalogenase enzymes. Research has suggested a role for reductive deiodinases in the dehalogenation of chlorotyrosine and bromotyrosine. aston.ac.uk However, the specific enzyme that dechlorinates this compound in vivo has not been definitively identified. Studies have shown that iodotyrosine dehalogenase 1 (DEHAL1) is inhibited by 3-chlorotyrosine but does not appear to use it as a substrate, suggesting other enzymes are responsible for this action. researchgate.netresearchgate.net

Enzymatic Interactions and Activity Modulation by 3,5 Dichloro L Tyrosine

Effects on Tyrosinase Activity

Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. nih.govresearchgate.net It exhibits two distinct catalytic functions: the hydroxylation of monophenols like L-tyrosine to o-diphenols (monophenolase activity) and the subsequent oxidation of these o-diphenols into o-quinones (diphenolase activity). frontiersin.orgtandfonline.com

Direct studies detailing the activation or potent inhibition of tyrosinase by 3,5-dichloro-L-tyrosine are not extensively documented in the available literature. However, insights can be drawn from related halogenated compounds. For instance, 3,5-Difluoro-L-tyrosine is known as a functional, tyrosinase-resistant mimetic of tyrosine. medchemexpress.com This resistance suggests that halogenation at the 3 and 5 positions of the tyrosine ring sterically and electronically hinders the enzyme's ability to perform the initial hydroxylation step required for melanin synthesis.

Given the larger size of chlorine atoms compared to fluorine, it is highly probable that this compound also acts as a tyrosinase-resistant compound. It may function as a competitive inhibitor by occupying the active site meant for L-tyrosine, thereby preventing the natural substrate from binding and halting the melanogenesis cascade at its inception. nih.gov The enzyme's catalytic cycle involves the oxidation of L-tyrosine to L-DOPA, which is then oxidized to dopaquinone; a molecule with two chlorine atoms at the positions targeted for hydroxylation would logically fail to act as a substrate. nih.govresearchgate.net

The active site of tyrosinase contains a binuclear copper center coordinated by several conserved histidine residues. frontiersin.orgmdpi.com This structure is crucial for binding molecular oxygen and the phenolic substrate, L-tyrosine. The hydroxylation of L-tyrosine occurs at the C-3 position of the aromatic ring.

In this compound, both the C-3 and C-5 positions are occupied by bulky, electron-withdrawing chlorine atoms. This substitution has two primary consequences for its interaction with tyrosinase:

Steric Hindrance: The chlorine atoms physically block the substrate's proper orientation within the active site, preventing the close contact necessary for the copper center to catalyze hydroxylation.

Electronic Effects: The strong electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring, making the electrophilic attack required for hydroxylation more difficult.

Inhibition and Activation Mechanisms

Impact on Other Oxidoreductases and Halogenating Enzymes

Beyond tyrosinase, this compound has significant interactions with peroxidases involved in the inflammatory response.

Myeloperoxidase (MPO) is a heme-containing peroxidase found in neutrophils that plays a critical role in host defense by generating potent antimicrobial oxidants. nih.govnih.gov During inflammation, MPO uses hydrogen peroxide (H₂O₂) to oxidize chloride ions (Cl⁻) into hypochlorous acid (HOCl). mdpi.com

This compound is not known to be a modulator or inhibitor of MPO. Instead, it is a stable end-product of MPO activity. HOCl produced by MPO reacts with tyrosine residues on proteins to form 3-chlorotyrosine. nih.govmdpi.comhmdb.ca With an excess of HOCl, a second chlorination can occur, yielding 3,5-dichlorotyrosine. nih.govmdpi.comportlandpress.comresearchgate.net Therefore, the presence of 3,5-dichlorotyrosine in biological samples is considered a specific biomarker for protein damage mediated by MPO-generated HOCl during inflammatory conditions. nih.govportlandpress.com

While it is a product of MPO, this compound can act as a substrate for other related peroxidases. Notably, it has been identified as a substrate for eosinophil peroxidase (EPO), another heme peroxidase involved in the immune response. biosynth.com This indicates that while both MPO and EPO are haloperoxidases, they may differ in their substrate specificity or the reactivity of their intermediates.

The broader class of halogenase enzymes, which includes flavin-dependent and Fe(II)/2-(oxo)-glutarate-dependent halogenases, is responsible for a vast number of halogenated natural products. tandfonline.com Some flavin-dependent halogenases are capable of acting on phenol (B47542) derivatives, although specific studies on their activity with this compound are limited. mdpi.com

Modulation of Myeloperoxidase Activity

This compound as a Substrate or Inhibitor for Various Enzymes

The altered structure of this compound affects its recognition by a range of enzymes that typically process aromatic amino acids.

| Enzyme Class | Specific Enzyme Example | Interaction with this compound (or close analog) | Outcome/Significance |

| Aminotransferases | HpgT (4-hydroxyphenylglycine transaminase) | Acts as a substrate (tested with 3,5-dichloro-l-Hpg, a structural analog). pnas.org | Suggests some aminotransferases can process dichlorinated aromatic amino acids. |

| Tyrosine Aminotransferase (TAT) | No direct evidence of inhibition or substrate activity. A different dichlorinated compound is used as a transcriptional inhibitor in TAT studies. oup.com | Interaction remains uncharacterized. | |

| Phosphatases | Protein Tyrosine Phosphatases (PTPs) | Likely acts as a competitive inhibitor (inferred from 3,5-difluoro-L-tyrosine, which is a functional mimic of tyrosine for PTP binding). medchemexpress.com | The dichlorinated phenyl ring mimics phosphotyrosine, allowing it to bind to the PTP active site without being dephosphorylated, potentially blocking the enzyme. medchemexpress.comnih.gov |

| Lyases | β-Tyrosinase (Tyrosine phenol-lyase) | Can degrade p-chloro-L-alanine, but activity on this compound is not reported. tandfonline.com | Demonstrates tolerance for single chlorination in some substrates. |

Investigation of Enzyme-Substrate Specificity

The specificity of enzymes towards this compound has been a subject of biochemical investigation, particularly in the context of peroxidases and halogenases.

Research has identified this compound as a substrate for eosinophil peroxidase. cymitquimica.combiosynth.com This enzyme utilizes the compound in chlorination reactions. Furthermore, studies on myeloperoxidase, another heme peroxidase, indicate that it can catalyze the formation of 3,5-dihalotyrosines from 3-halotyrosine precursors. nih.gov This suggests that once a single halogenation of tyrosine occurs, these peroxidases can facilitate a subsequent halogenation, highlighting a specific substrate recognition for halotyrosines. nih.gov

The biosynthesis of halogenated tyrosines is mediated by a class of enzymes known as halogenases. rsc.orgnih.gov These enzymes are responsible for the incorporation of halogen atoms onto organic molecules. Flavin-dependent halogenases (FDHs) and non-heme iron/α-ketoglutarate-dependent halogenases are two key families that can act on amino acid substrates. frontiersin.org Some of these enzymes exhibit remarkable regioselectivity, while others require the substrate to be tethered to a carrier protein for the reaction to occur. nih.govfrontiersin.org

In contrast, other enzymes show a resistance to this modified amino acid. For instance, the fluorinated analog, 3,5-Difluoro-L-tyrosine, is known to be a tyrosinase-resistant mimic of tyrosine, suggesting that halogenation at the 3 and 5 positions can prevent processing by certain enzymes like tyrosinase that would normally act on L-tyrosine. medchemexpress.comnih.gov Similarly, while tyrosine phenol-lyase displays broad substrate specificity for various tyrosine analogs, including some chlorinated amino acids like β-chloro-L-alanine, its specific activity on this compound is not prominently documented in broad substrate screens. tandfonline.com

The following table summarizes the known interactions between specific enzymes and this compound or its direct precursors.

| Enzyme | Interaction Type | Description | Citation |

|---|---|---|---|

| Eosinophil Peroxidase | Substrate | Utilizes this compound as a substrate in chlorination reactions. | cymitquimica.combiosynth.com |

| Myeloperoxidase | Substrate (Precursor) | Can convert 3-halotyrosines into 3,5-dihalotyrosines, indicating recognition of halogenated tyrosine structures. | nih.gov |

| Halogenases (general) | Biosynthetic Enzymes | Catalyze the initial halogenation of L-tyrosine, leading to the formation of mono- and di-halogenated derivatives. | rsc.orgnih.gov |

| Tyrosinase | Resistant (Inferred) | The analog 3,5-Difluoro-L-tyrosine is a tyrosinase-resistant mimic, suggesting 3,5-dihalogenation may prevent enzyme activity. | medchemexpress.com |

Kinetic Studies of Enzyme Inhibition/Activation

Kinetic studies provide quantitative insights into how a compound modulates an enzyme's activity, either by serving as a substrate or by acting as an inhibitor or activator. For this compound, the available research primarily characterizes its role as a substrate for specific enzymes rather than as a direct inhibitor or activator with measured inhibition constants (K_i) or half-maximal inhibitory concentrations (IC50).

The interaction of this compound with enzymes like eosinophil peroxidase leads to the generation of reactive compounds. biosynth.com The enzyme catalyzes the oxidation of the substrate, which in turn can react with other biological molecules. biosynth.com This modulation of activity is therefore indirect; the compound acts as a pro-reagent, and the enzyme's kinetic efficiency with it determines the rate of downstream effects.

While specific kinetic parameters such as K_m (Michaelis constant) and k_cat (turnover number) for the interaction of this compound with peroxidases are not detailed in the reviewed literature, the compound's identification as a substrate implies that these enzymes have an active site capable of binding it and facilitating a reaction.

In the context of enzyme inhibition, many studies have explored complex molecules containing a 3,5-dichlorophenyl moiety as inhibitors of enzymes like tyrosinase. researchgate.netmdpi.com These studies have determined IC50 and K_i values for these larger, synthetic compounds. However, this research does not characterize the kinetic effects of the simple amino acid this compound itself as an inhibitor. Its structural analog, 3,5-Difluoro-L-tyrosine, is used in research as a functional, tyrosinase-resistant mimic of tyrosine to probe the substrate specificity of other enzymes, namely protein tyrosine phosphatases (PTPs), further underscoring that dihalogenation at these positions affects enzyme recognition and processing rather than typically causing inhibition of the primary enzyme for the parent amino acid. medchemexpress.com

The following table summarizes the findings related to the modulation of enzyme activity by this compound based on available literature.

| Enzyme | Modulation Type | Kinetic Data/Finding | Citation |

|---|---|---|---|

| Eosinophil Peroxidase | Substrate | Identified as a substrate; specific kinetic constants (K_m, k_cat) are not widely reported in the reviewed sources. | cymitquimica.combiosynth.com |

| Myeloperoxidase | Substrate (Precursor) | Acts on 3-halotyrosine precursors to form 3,5-dihalotyrosines. This indicates the enzyme can process halogenated tyrosines. | nih.gov |

| Tyrosinase | Activity Resistance | The di-halogenated structure is inferred to be a poor substrate or inhibitor, based on data from its fluorinated analog. | medchemexpress.com |

Role of 3,5 Dichloro L Tyrosine in Cellular and Molecular Processes

Involvement in Oxidative Stress Responses

3,5-Dichloro-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, is intricately linked with cellular responses to oxidative stress. cymitquimica.comnih.gov This section explores its formation as a key indicator of oxidative damage and the cellular defense mechanisms that contend with halogenated species.

The formation of this compound in biological systems is a significant event, serving as a specific biomarker for oxidative stress mediated by certain enzymes. wiley.comcaymanchem.com During inflammatory responses, activated phagocytes, such as neutrophils, generate hypochlorous acid (HOCl) through the myeloperoxidase (MPO)-hydrogen peroxide-chloride system. nih.govresearchgate.net This highly reactive chlorine species can then react with tyrosine residues in proteins to form 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine. wiley.comresearchgate.netnih.gov

The presence of 3,5-dichlorotyrosine is indicative of protein damage caused by chlorinated oxidants and is classified under advanced oxidation protein products (AOPP). nih.govwiley.com These products, which also include protein aggregates formed through disulfide bridges and tyrosine cross-linking, are recognized markers of oxidative stress. nih.govwiley.com Elevated levels of chlorinated tyrosines have been observed in various pathological conditions, including inflammatory diseases and exposure to chlorine gas. caymanchem.comoup.comresearchgate.net For instance, individuals with chronic inflammatory diseases may exhibit higher baseline levels of 3,5-dichlorotyrosine compared to healthy individuals. oup.comresearchgate.net This makes the detection and quantification of 3,5-dichlorotyrosine a valuable tool for assessing the extent of oxidative damage in clinical and research settings. caymanchem.comresearchgate.netlookchem.com

The reaction between hypochlorous acid and tyrosine residues is a key process in the formation of this compound. wiley.com The yield of this chlorination reaction is dependent on factors such as the concentration ratio of the reactants and the pH of the environment. uj.edu.pl The formation of both 3-chlorotyrosine and 3,5-dichlorotyrosine can occur, with the latter being the final product of aromatic substitution. oup.comuj.edu.pl

Interactive Table: Formation and Significance of this compound

| Feature | Description | Key References |

| Formation Pathway | Reaction of hypochlorous acid (HOCl), produced by the myeloperoxidase system, with tyrosine residues. nih.govwiley.com | wiley.com, nih.gov, researchgate.net |

| Enzyme Involved | Myeloperoxidase (MPO) from activated phagocytes. nih.govresearchgate.net | nih.gov, researchgate.net |

| Classification | Advanced Oxidation Protein Product (AOPP). nih.govwiley.com | nih.gov, wiley.com |

| Biomarker For | Oxidative stress, inflammation, and exposure to chlorinated oxidants. caymanchem.comoup.comresearchgate.net | caymanchem.com, oup.com, researchgate.net |

| Clinical Relevance | Elevated levels are associated with chronic inflammatory diseases. oup.comresearchgate.net | oup.com, researchgate.net |

Cells possess defense mechanisms to counteract the damaging effects of reactive halogen species (RHS), which include hypochlorous acid and other halogenated compounds. nih.govresearchgate.net These defense systems are crucial for maintaining cellular homeostasis and mitigating the consequences of oxidative stress. nih.govuit.nouit.no The innate immune response, while essential for fighting pathogens, can itself be a source of damaging RHS through processes like the respiratory burst in phagocytes. nih.gov

The cellular defense strategy involves a multi-pronged approach. One key component is the antioxidant defense system, which includes various enzymes and small molecules that can neutralize reactive species. uit.nouit.no While specific enzymatic systems dedicated to the detoxification of this compound are not extensively detailed in the provided results, the broader defense against oxidative and halogen stress is relevant.

Furthermore, the immune system has intricate regulatory mechanisms to control the production and effects of RHS. nih.govresearchgate.net For instance, nitric oxide (NO•) can act as a terminator for the reactive halogen cycles, thereby limiting the extent of halogen-mediated damage. nih.govresearchgate.net The balance between the generation of these reactive species for pathogen killing and the protection of host tissues is a critical aspect of immune regulation. nih.gov Studies on various organisms, from algae to seabirds, highlight the importance of cellular defenses against halogenated compounds, whether they are produced endogenously or encountered as environmental contaminants. uit.nouit.nousc.edu.au

Formation as a Biomarker of Oxidative Damage

Impact on Cell Signaling Pathways

The introduction of chlorine atoms onto the tyrosine molecule significantly alters its biochemical properties, which can, in turn, affect its participation in critical cell signaling pathways. cymitquimica.com

Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that play fundamental roles in cellular processes such as growth, differentiation, and metabolism. nih.gov The activation of RTKs typically involves ligand-induced dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domains. nih.gov These phosphorylated tyrosines then serve as docking sites for downstream signaling proteins. nih.gov

The presence of this compound can potentially interfere with this process. Although direct studies on the effect of this compound incorporation on RTK activity are not detailed in the provided search results, the structural modification of the tyrosine residue is significant. cymitquimica.com The altered size, hydrophobicity, and electronic properties of the dichlorinated tyrosine could hinder its ability to be phosphorylated by tyrosine kinases or affect the binding of downstream signaling molecules that recognize specific phosphotyrosine motifs. nih.gov Research on tyrosine kinase inhibitors, some of which are halogenated compounds, demonstrates that modifications to molecules that interact with the kinase domain can profoundly impact signaling. rcsb.orgunimi.itmdpi.com For example, the compound bosutinib, a dichloro-substituted molecule, is an inhibitor of several tyrosine kinases. unimi.it This suggests that halogenated tyrosines, if incorporated into proteins, could disrupt the normal function of tyrosine kinase-regulated pathways. medsci.orgaacrjournals.org

The interaction between a ligand and its receptor is a highly specific event, crucial for initiating a cellular response. The modification of amino acids within a receptor or ligand can alter this binding. The incorporation of this compound into proteins could modulate receptor-ligand interactions. cymitquimica.com For instance, thyroid hormone receptors bind to halogenated tyrosine derivatives like thyroxine (T4), which contains four iodine atoms. escholarship.org This highlights that halogenation can be a key determinant of binding affinity and specificity. The structural changes imparted by the two chlorine atoms on the phenolic ring of tyrosine, such as increased size and altered charge distribution, could either enhance or inhibit the binding of a ligand to its receptor, depending on the specific context of the interaction. nih.govrsc.org

Advanced Analytical Methodologies for 3,5 Dichloro L Tyrosine Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 3,5-dichloro-L-tyrosine from complex biological matrices. These techniques, often coupled with various detectors, provide the necessary selectivity and sensitivity for reliable analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. cdc.govcolab.wsacs.org Coupled with detectors such as UV-Vis, HPLC can be used for the quantification of this compound. oup.com For instance, purified this compound has been quantified using UV-Vis spectroscopy, with a molar absorptivity (ε279) of 1368 M⁻¹cm⁻¹. oup.com

Reverse-phase HPLC is commonly employed to separate this compound from its parent compound, L-tyrosine, and its mono-chlorinated counterpart, 3-chloro-L-tyrosine. researchgate.net In a typical separation, L-tyrosine and its chlorinated derivatives are resolved based on their hydrophobicity, with this compound having a longer retention time due to the presence of two chlorine atoms. researchgate.net

Modern advancements have seen the coupling of HPLC with more sensitive and specific detectors, such as tandem mass spectrometry (MS/MS), which significantly enhances the analytical capabilities for this compound analysis. cdc.govacs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful tool for the analysis of this compound, although it often requires derivatization to increase the volatility of the analyte. cdc.govcolab.wsacs.orgresearchgate.net This technique has been historically used for the measurement of both 3-chloro-L-tyrosine and this compound. cdc.gov

In a GC-MS method, the sample undergoes a derivatization step, for example, by silylation, before being introduced into the gas chromatograph. nih.gov The separation occurs in a capillary column, and the eluting compounds are then ionized and detected by the mass spectrometer. nih.gov GC-MS offers high reproducibility and sensitivity, with the ability to detect attomole levels of chlorinated tyrosines. researchgate.net One study reported a quantification range of 10-200 ng/mL for 3-chloro-L-tyrosine in blood using a GC-MS method. nih.gov

The use of selective ion monitoring (SIM) in GC-MS enhances the specificity of the analysis, allowing for the targeted detection of this compound even in complex matrices. oup.com

Mass Spectrometry-Based Approaches

Mass spectrometry has become the gold standard for the sensitive and specific quantification and structural characterization of this compound, particularly when coupled with liquid chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the ultrasensitive detection and quantification of this compound in various biological samples, including blood, serum, plasma, and tissue. cdc.govcolab.wsresearchgate.netresearchgate.netdntb.gov.uanih.gov This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to enzymatic digestion (e.g., with pronase) to release the amino acid from proteins. cdc.govresearchgate.net This is followed by solid-phase extraction (SPE) for sample cleanup and concentration. cdc.govresearchgate.net The extracted analytes are then separated on a reversed-phase HPLC column and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. acs.orguva.nl

This approach allows for the simultaneous measurement of this compound and its related compound, 3-chloro-L-tyrosine. cdc.gov The high selectivity of MS/MS is achieved by monitoring specific precursor-to-product ion transitions. For this compound, common transitions include m/z 250.1 → m/z 204.0 and m/z 250.1 → m/z 169.0. acs.org

The sensitivity of LC-MS/MS methods is remarkable, with limits of detection (LOD) reported to be as low as 0.396 ng/mL for this compound in biological fluids. researchgate.netresearchgate.netnih.gov Calibration curves are typically linear over a wide concentration range, for example, from 2.50 to 1000 ng/mL, with high accuracy and precision. researchgate.netresearchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Calibration Range | 2.50–1000 ng/mL | researchgate.netresearchgate.netnih.gov |

| Lowest Reportable Limit (LRL) | 2.50 ng/mL | researchgate.netresearchgate.netnih.gov |

| Limit of Detection (LOD) | 0.396 ng/mL | researchgate.netresearchgate.netnih.gov |

| Accuracy | ≥ 93% | researchgate.netresearchgate.netnih.gov |

| Inter-day Precision (CV) | ≤ 10% | researchgate.netresearchgate.netnih.gov |

| Intra-day Precision (CV) | ≤ 7.0% | researchgate.netresearchgate.netnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of this compound and its derivatives. researchgate.net HRMS provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. When coupled with tandem mass spectrometry (LC-HRMS/MS), it can provide detailed structural information by analyzing the fragmentation patterns of the ion. acs.orgresearchgate.net

For example, fragmentation of the [M+H]⁺ ion of this compound (m/z 250.0) yields a characteristic product ion at m/z 169.0. nih.gov The fragmentation of isotopically labeled analogues, such as ³⁷Cl₂-Tyr (m/z 254.0), produces a product ion at m/z 171.0, further confirming the presence of chlorine atoms. nih.gov HRMS is particularly valuable in identifying and characterizing chlorinated peptides in complex biological samples, helping to pinpoint the specific sites of protein modification. acs.org

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the definitive method for achieving the highest accuracy and precision in the quantification of this compound. nih.govnih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as ¹³C₉,¹⁵N-3,5-dichloro-L-tyrosine. nih.govoup.com

Immunochemical Methods

Immunochemical methods leverage the high specificity of antibody-antigen interactions for the detection and quantification of target molecules like this compound.

The development of antibodies specific to this compound (DiClY) has been a significant advancement for its detection in biological samples. ebi.ac.uk Although the generation of antibodies specifically against DiClY is not as widely documented as for other modified amino acids, research has shown that antibodies developed against other dihalogenated tyrosines can exhibit cross-reactivity with DiClY. ebi.ac.uk

For instance, monoclonal antibodies produced by immunizing mice with brominated bovine serum albumin (BSA) were found to react with not only 3,5-dibromotyrosine (B3032813) (DiBrY) but also 3,5-dichlorotyrosine and 3,5-diiodotyrosine (DiIY). ebi.ac.uk This cross-reactivity suggests that the antibodies recognize the dihalogenated tyrosine structure as the epitope. ebi.ac.uk Such antibodies have been successfully used in immunohistochemical studies. For example, in mice treated with lipopolysaccharide (LPS), positive staining for dihalotyrosines was observed in liver tissues, correlating with the presence of myeloperoxidase, an enzyme involved in inflammatory processes. ebi.ac.uk This indicates that these antibodies can be valuable tools for detecting DiClY in tissues experiencing inflammatory damage. ebi.ac.uk

It is important to note that the specificity of antibodies is a critical factor. For example, anti-nitrotyrosine antibodies have been shown not to cross-react with 3-chloro-L-tyrosine, highlighting the potential for developing highly specific immunoassays. While this compound has been utilized as an eosinophil peroxidase substrate in the production of monoclonal antibodies, the primary focus of these applications is often the enzymatic reaction itself rather than the generation of antibodies specifically targeting the compound. biosynth.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and sensitive technique for quantifying specific analytes in a sample. While the development of a dedicated ELISA for this compound is not extensively detailed in the available literature, the principles of ELISA and the cross-reactivity of dihalogenated tyrosine antibodies suggest its feasibility. ebi.ac.uk

An ELISA for DiClY would typically involve immobilizing either a DiClY-protein conjugate or a specific antibody onto a microplate. The sample containing the analyte is then added, followed by a series of detection steps involving enzyme-conjugated antibodies that produce a measurable signal, such as a color change. The intensity of the signal is proportional to the amount of DiClY in the sample.

The successful use of ELISA for other modified tyrosines, such as 3-nitrotyrosine, provides a strong precedent. nih.gov For instance, the specificity of anti-nitrotyrosine antibodies is confirmed by ELISA using nitrated BSA. Furthermore, myeloperoxidase concentrations in biological fluids have been measured using ELISA, which is relevant as this enzyme is linked to the formation of chlorinated tyrosines. researchgate.netresearchgate.net The development of monoclonal antibodies that recognize dihalogenated tyrosines, including DiClY, paves the way for creating competitive ELISAs for its quantification. ebi.ac.uk

Development and Application of Antibodies Against this compound

Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Interaction Studies

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation. sci-hub.se The IR spectrum of a molecule provides a unique "fingerprint." While a specific, detailed IR spectrum for this compound is not provided in the search results, the general spectral features can be inferred from related compounds. For instance, the IR spectrum of pure L-tyrosine shows a broad band around 3217 cm⁻¹ corresponding to the -NH₂ and -OH groups. researchgate.netnist.gov Halogenation would influence the spectrum, particularly in the fingerprint region. For example, in a copper complex of 3,5-dibromo-L-tyrosine, a band at 1081 cm⁻¹ is attributed to a C-Br in-plane deformation mode. mdpi.com Similar characteristic bands would be expected for the C-Cl bonds in this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. nih.gov The aromatic ring in tyrosine gives it a characteristic UV absorption spectrum. nih.gov L-tyrosine in aqueous solution exhibits absorption peaks around 193 nm, 224 nm, and 275 nm. iosrjournals.orgphotochemcad.comthermofisher.com The introduction of chlorine atoms onto the aromatic ring of tyrosine is expected to cause a shift in the absorption maxima. For this compound, a UV absorption maximum (λmax) has been reported at 279 nm with a molar extinction coefficient (ε) of 1368 M⁻¹cm⁻¹. oup.com This can be compared to 3-chlorotyrosine, which has a λmax of 274 nm and an ε of 1879 M⁻¹cm⁻¹. oup.com These distinct spectral properties allow for the quantification of this compound in purified samples. oup.com

Interactive Data Table: Spectroscopic Data for Tyrosine and its Derivatives

| Compound | Technique | Key Findings |

| This compound | UV-Vis | λmax = 279 nm, ε = 1368 M⁻¹cm⁻¹ oup.com |

| 3-Chloro-L-tyrosine | UV-Vis | λmax = 274 nm, ε = 1879 M⁻¹cm⁻¹ oup.com |

| L-Tyrosine | UV-Vis | Absorption peaks at ~193 nm, 224 nm, and 275 nm iosrjournals.orgphotochemcad.com |

| L-Tyrosine | IR | Broad band at 3217 cm⁻¹ (-NH₂ and -OH groups) researchgate.net |

| 3,5-Diiodo-L-tyrosine | NMR | ¹H and ¹³C NMR data available chemicalbook.comnih.gov |

| 3,5-Dinitro-L-tyrosine | NMR | ¹H NMR data available chemicalbook.com |

Therapeutic and Biotechnological Potential of 3,5 Dichloro L Tyrosine

3,5-Dichloro-L-tyrosine as a Biomarker in Disease Diagnosis and Monitoring

This compound (DCl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine. cymitquimica.com Its presence in biological systems is of significant interest as a potential biomarker for various pathological conditions. nih.govresearchgate.net The formation of DCl-Tyr occurs through the reaction of tyrosine with chlorinated oxidants, such as hypochlorous acid, which can be produced endogenously by enzymes like myeloperoxidase during inflammation or result from external exposure to chlorine gas. oup.comnih.govwiley.com

Utility in Assessing Chlorine Exposure

The detection of this compound serves as a crucial indicator of exposure to chlorine gas, a highly reactive and toxic chemical. researchgate.netersnet.org Following inhalation, chlorine reacts with the moisture in the respiratory tract, leading to the formation of hypochlorous acid, which in turn chlorinates tyrosine residues in proteins. oup.comoup.com This results in the formation of stable and persistent biomarkers, including 3-chloro-L-tyrosine (Cl-Tyr) and DCl-Tyr, which can be detected in various biological samples days after the initial exposure. researchgate.netoup.com

Research has focused on developing sensitive and rapid methods for the simultaneous measurement of Cl-Tyr and DCl-Tyr in whole blood, serum, and plasma using techniques like isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). cdc.govnih.gov These methods have been validated for their accuracy and precision, enabling the retrospective diagnosis of human exposure to chlorine. cdc.govnih.gov

Studies in animal models have further solidified the role of DCl-Tyr as a biomarker for chlorine inhalation injury. In a study involving Fisher 344 rats exposed to varying concentrations of chlorine gas, a dose-dependent increase in the formation of both Cl-Tyr and DCl-Tyr was observed in the nasal respiratory epithelium. nih.gov The formation of these chlorinated tyrosines was found to be strongly correlated, indicating similar rates of production upon chlorine gas exposure. nih.gov Another study using a large animal model (Yorkshire swine) demonstrated that exposure to chlorine gas resulted in the detection of chlorotyrosine-modified proteins, including DCl-Tyr, in both plasma and lung tissue, recapitulating key features of human acute lung injury. ersnet.org

It is important to note that while DCl-Tyr is a strong indicator of chlorine exposure, low levels of chlorinated tyrosines can be found in individuals without known exposure due to endogenous production, particularly in the context of certain inflammatory diseases. acs.orguva.nlnih.gov Therefore, establishing baseline population levels is crucial for accurately distinguishing between endogenous formation and exogenous exposure. researchgate.net

Association with Inflammatory Conditions and Oxidative Stress-Related Pathologies

The formation of this compound is intrinsically linked to inflammatory processes and oxidative stress. nih.govresearchgate.net During inflammation, activated neutrophils release the enzyme myeloperoxidase, which catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions. oup.comcaymanchem.com This potent oxidizing and chlorinating agent can modify various biomolecules, including the amino acid tyrosine, leading to the formation of 3-chloro-L-tyrosine and, to a lesser extent, this compound. nih.govnih.govwiley.com Consequently, elevated levels of these chlorinated tyrosines are considered biomarkers of myeloperoxidase-catalyzed oxidative stress. nih.govresearchgate.net

A number of studies have reported an association between increased levels of chlorinated tyrosines and various inflammatory and oxidative stress-related diseases. nih.govwiley.comoup.com These include:

Cardiovascular Diseases: Increased levels of 3-chloro-L-tyrosine have been found in the plasma and atherosclerotic plaques of patients with cardiovascular diseases. oup.comcaymanchem.com

Renal Failure: Elevated levels of 3-chloro-L-tyrosine have been linked to renal failure. oup.comnih.gov

Cystic Fibrosis: Increased 3-chloro-L-tyrosine has been associated with cystic fibrosis. oup.comnih.gov

Rheumatoid Arthritis: A selective LAT1 inhibitor, which contains a this compound moiety, has shown therapeutic potential in models of rheumatoid arthritis, highlighting the role of inflammatory pathways in this condition. biorxiv.org

While 3-chloro-L-tyrosine has been more extensively studied in these contexts, this compound is also produced, albeit typically at lower concentrations. oup.comnih.gov The ratio of 3-chloro-L-tyrosine to this compound may offer a more specific way to differentiate between acute chlorine exposure and chronic inflammatory conditions. oup.comnih.gov

The table below summarizes the baseline levels of chlorinated tyrosines in healthy individuals and those with chronic inflammatory diseases, as well as the levels detected after controlled chlorine gas exposure.

| Group | 3-chloro-L-tyrosine (ng/mL) | This compound (ng/mL) |

| Healthy Individuals (n=200) | ||

| Individuals with Chronic Inflammatory Disease (n=175) | ||

| Blood exposed to 2.02 ppm Chlorine Gas (15 min) | 941 | 223 |

| LRL = Lowest Reportable Limit. Data sourced from Crow et al. (2016). cdc.govnih.gov |

This data underscores the potential of this compound, in conjunction with 3-chloro-L-tyrosine, as a valuable biomarker for diagnosing and monitoring both exogenous chlorine exposure and endogenous inflammatory and oxidative stress-related pathologies.

Research into this compound Derivatives in Drug Discovery

The unique chemical structure of this compound has made it a valuable scaffold for the design and synthesis of novel therapeutic agents. lookchem.com The introduction of chlorine atoms to the tyrosine ring can significantly alter the compound's biochemical properties, influencing its interactions with biological targets like enzymes and receptors. cymitquimica.com

Design and Synthesis of Novel Halogenated Tyrosine Analogues

Researchers have been actively designing and synthesizing a variety of halogenated tyrosine analogues based on the this compound framework. These synthetic efforts often involve modifications at the amino group, the carboxyl group, or the phenolic hydroxyl group to explore the structure-activity relationships of these compounds. mdpi.comresearchgate.net For instance, derivatives with different degrees of methylation on the amino group (primary, tertiary, and quaternary amines) have been synthesized to evaluate their biological activities. researchgate.net The synthesis of these derivatives allows for the creation of a diverse library of compounds with potentially enhanced therapeutic properties. mdpi.com

Evaluation of Biological Activities (e.g., antiparasitic, antiviral)

Derivatives of this compound have been evaluated for a range of biological activities, showing promise in several therapeutic areas.

Antiparasitic Activity: Several studies have investigated the efficacy of this compound derivatives against various parasites. In one study, a series of chloro- and bromo-L-tyrosine derivatives were synthesized and tested against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net While a bromo-derivative showed the most potent activity, a number of the chlorinated compounds also exhibited trypanocidal effects. researchgate.net Another study evaluated a range of halogenated L-tyrosine derivatives against Leishmania panamensis and Plasmodium falciparum. scielo.br Six compounds, including chlorinated derivatives, displayed notable activity against L. panamensis, with one of the most active compounds being a derivative of this compound. lookchem.comscielo.br

Antiviral Activity: Research has also explored the antiviral potential of this compound derivatives. Studies have shown that dihalogenated derivatives of L-tyrosine can inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1). mdpi.comnih.gov More recently, the in vitro antiviral activity of L-tyrosine derivatives against SARS-CoV-2 and Chikungunya virus (CHIKV) has been investigated. mdpi.commdpi.com For CHIKV, it was found that the structural modifications of the dihalogenated compounds, including those with chlorine, determined their mechanism of action, with one compound inhibiting multiple stages of the viral replication cycle. mdpi.comnih.gov

The table below presents a selection of this compound derivatives and their reported biological activities.

| Compound | Biological Activity | Target Organism/Virus | Key Findings |

| (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)-propanoic acid | Antiparasitic | Leishmania panamensis | Showed activity against the parasite. scielo.br |

| (S)-3-(3,5-Dichloro-4-hydroxyphenyl)-2-(dimethylamino)-propanoic acid | Antiparasitic | Leishmania panamensis | One of the more active compounds against the parasite. scielo.br |

| Dihalogenated L-tyrosine derivatives | Antiviral | HIV-1 | Inhibited viral replication. mdpi.comnih.gov |

| Dihalogenated L-tyrosine derivatives | Antiviral | Chikungunya Virus (CHIKV) | Inhibited various stages of the viral life cycle depending on the specific structural modifications. mdpi.comnih.gov |

Structure-Activity Relationship Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. SAR studies aim to identify the chemical features of a molecule that are essential for its biological activity. acs.org

For antiparasitic compounds, it has been observed that the nature of the substitution on the amino group can significantly impact cytotoxicity and efficacy. scielo.br For instance, tertiary and quaternary amine derivatives were generally found to be less cytotoxic than their primary amine counterparts. scielo.br In the context of antiviral activity against CHIKV, the specific halogen (bromine or chlorine) and the modifications to the amino group were shown to determine the mechanism of action. mdpi.comnih.gov

In a study on cyclo(l-tyrosyl-l-tyrosine) derivatives targeting the Mycobacterium tuberculosis enzyme CYP121, the introduction of iodine substituents led to a significant increase in binding affinity. nih.gov This suggests that the type of halogen and its position on the aromatic ring are critical for target engagement. nih.gov While this study did not specifically use this compound, it provides valuable insights into the SAR of halogenated tyrosine derivatives.

Applications in Chemical Biology and Protein Engineering

The unique properties of this compound (Cl2Y), a halogenated derivative of the natural amino acid L-tyrosine, have positioned it as a valuable tool in chemical biology and protein engineering. nih.govcymitquimica.com Its altered electronic and steric characteristics, compared to native tyrosine, allow for the subtle yet significant perturbation of protein structure and function. nih.govnih.gov This non-canonical amino acid (ncAA) can be site-specifically incorporated into proteins, offering a precise method to probe and modulate biological systems. nih.govacs.org

Use as a Chemical Probe for Studying Protein Function

The introduction of this compound into a protein serves as a powerful chemical probe to investigate various aspects of protein function, including enzymatic mechanisms, protein-protein interactions, and the influence of post-translational modifications. nih.govnih.gov The two chlorine atoms on the aromatic ring significantly alter the electronic properties and the pKa of the phenolic side chain, providing a unique spectroscopic and functional handle. nih.gov

The altered physicochemical properties of this compound also make it a useful probe for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Although not a direct NMR probe itself in the way some other ncAAs are designed, its influence on the local electronic environment can lead to detectable shifts in the spectra of neighboring atoms, providing insights into protein conformation and dynamics. researchgate.net

Furthermore, the study of halogenated tyrosines like this compound provides insight into the biological consequences of oxidative stress. nih.govnih.gov In vivo, halogenation of tyrosine residues is a known post-translational modification that can occur during inflammation and is associated with various diseases. nih.govnih.gov By incorporating this compound at specific sites, scientists can mimic this damage in a controlled manner to understand its precise effects on protein function and cellular processes. nih.gov

Site-Specific Incorporation into Proteins for Modified Properties

The genetic code expansion technology enables the site-specific incorporation of non-canonical amino acids like this compound into proteins in response to a nonsense or frameshift codon. nih.gov This technique allows for the creation of engineered proteins with novel or enhanced properties. The introduction of chlorine atoms can influence a protein's stability, catalytic activity, and binding affinities. nih.govvulcanchem.com

A notable example is the incorporation of halogenated tyrosines into the prokaryotic cell-division protein FtsZ. nih.gov The substitution of a key tyrosine residue with this compound was shown to perturb the protein's structure and dynamics, ultimately affecting its self-organization and GTPase activity. nih.gov This highlights how a single atomic substitution can have a cascading effect on large-scale protein assemblies. nih.gov

The modification of key properties of this compound compared to natural tyrosine is a primary driver for its use in protein engineering. The table below summarizes some of these key differences.

| Property | L-Tyrosine | This compound | Impact on Protein Engineering |

| Molecular Formula | C9H11NO3 | C9H9Cl2NO3 | Increased molecular weight and volume. medchemexpress.com |

| Molecular Weight | 181.19 g/mol | 250.08 g/mol | Can introduce steric bulk at specific sites. acs.org |

| pKa of Phenolic Side-Chain | ~10.1 | ~6.5 | Alters the ionization state at physiological pH, impacting hydrogen bonding and electrostatic interactions. nih.gov |

| Hydrophobicity | Moderate | Increased | Can enhance protein stability or influence protein-protein interactions. nih.gov |

The significant drop in the pKa of the phenolic hydroxyl group is a particularly powerful tool. A tyrosine residue with a pKa of ~10.1 is predominantly protonated at physiological pH, whereas this compound with a pKa of ~6.5 will be significantly deprotonated. nih.gov This change can be exploited to modulate the activity of enzymes that rely on the protonation state of a catalytic tyrosine.

Research has also explored the incorporation of this compound into other proteins, such as green fluorescent protein (GFP), to modulate its spectral properties. The electron-withdrawing chlorine atoms can influence the chromophore environment, leading to shifts in absorbance and fluorescence spectra. researchgate.net

The following table provides examples of proteins into which this compound has been incorporated and the observed effects:

| Protein | Site of Incorporation | Observed Effects | Research Focus |

| FtsZ | Tyr222 | Perturbed protein structure and dynamics, reduced GTPase activity, affected self-organization. nih.gov | Understanding the impact of halogenation on protein assembly and function. nih.gov |

| Photoactive Yellow Protein (PYP) | Tyr42 | Maintained overall protein structure but altered the pKa, allowing for the study of short hydrogen bonds. acs.org | Probing the nature of hydrogen bonds in a photoreceptor. acs.org |

| Cysteine Dioxygenase (CDO) | Tyr157 | Successfully incorporated to study the Cys-Tyr cross-linked cofactor. acs.org | Investigating the mechanism of post-translational modifications. acs.org |

| Superfolder Green Fluorescent Protein (sfGFP) | Tyr66 (part of chromophore) | Modified the photophysical properties of the protein. researchgate.net | Engineering fluorescent proteins with novel spectral characteristics. researchgate.net |

Future Directions and Research Gaps in 3,5 Dichloro L Tyrosine Studies

Elucidating the Precise Biological Mechanisms of 3,5-Dichloro-L-tyrosine Formation and Action

Future research should focus on unraveling the intricate biological mechanisms that govern the formation and subsequent actions of this compound. This non-proteinogenic amino acid is formed when the amino acid L-tyrosine is modified by the addition of two chlorine atoms to its benzyl (B1604629) group. chemicalbook.comchemicalbook.comebi.ac.uk

A primary area of investigation is the enzymatic catalysis of its formation. The enzyme myeloperoxidase (MPO), found in neutrophils, plays a key role. wiley.com MPO catalyzes the reaction of hydrogen peroxide with chloride ions to produce hypochlorous acid (HOCl). wiley.com This potent oxidizing and chlorinating agent can then react with tyrosine residues in proteins to form 3-chlorotyrosine and subsequently 3,5-dichlorotyrosine. wiley.comresearchgate.net While the role of MPO is established, the precise conditions and regulatory factors within the cellular environment that favor the formation of the dichlorinated versus the monochlorinated form remain to be fully elucidated.